molecular formula C5H11ClN4 B3059884 [2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride CAS No. 1390654-25-7

[2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride

Cat. No. B3059884
CAS RN: 1390654-25-7
M. Wt: 162.62
InChI Key: LFJBPDRFJRJFNZ-UHFFFAOYSA-N
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Description

“[2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride” is a chemical compound with the linear formula C5 H10 N4. 2 Cl H . It is related to a class of compounds known as 1,2,4-triazoles, which are known for their various biological applications in medicine .

Scientific Research Applications

Synthesis and Antimicrobial Activities:

  • [2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride has been used in the synthesis of new 1,2,4-triazole derivatives. For instance, compounds with 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and shown to possess good or moderate antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer Applications

2. Novel 1,2,4-triazol-3-one derivatives synthesized using this compound have been evaluated for their anticancer properties. Certain derivatives exhibited significant activity against various human tumor cell lines, including leukemia, lung cancer, renal cancer, and breast cancer (Kattimani, Kamble, Kariduraganavar, Dorababu, & Hunnur, 2013).

Coordination Chemistry

3. This compound is also involved in coordination chemistry, for example, in the synthesis of Cu(II), Ni(II), and Fe(II) complexes with Schiff bases derived from 4-amino-5-(thien-2-yl ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, which showed interesting structural properties and potential applications in various fields (Sancak, Er, Ünver, Yıldırım, Değirmencioğlu, & Serbest, 2007).

Microwave-Assisted Synthesis

4. The compound has been used in microwave-assisted synthesis methods for creating new derivatives with potential biological activities. These methods offer advantages in terms of speed and efficiency (Tan, Lim, & Dolzhenko, 2017).

Development of Tuberculostatic Agents

5. Researchers have synthesized structural analogs of antituberculous agents using 1H-1,2,4-triazol-5-amine, demonstrating its potential in developing new treatments for tuberculosis (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Future Directions

The future directions for research on “[2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride” or related compounds could include further exploration of their biological activities, development of synthesis methods, and investigation of their physical and chemical properties .

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-triazole structure have been known to interact with various enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

It’s known that the nitrogen atoms (n1 and n2) in the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.

Biochemical Pathways

For instance, some triazole derivatives have been found to inhibit tubulin polymerization , which is crucial for cell division and could potentially explain any anticancer activity.

Pharmacokinetics

The compound’s molecular weight of 19908 suggests it may have suitable properties for absorption and distribution

Result of Action

Some compounds with similar structures have demonstrated anticancer activity . They were tested on human ovarian cancer cell lines and showed promising results .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of similar compounds

properties

IUPAC Name

2-(2-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-9-5(2-3-6)7-4-8-9;;/h4H,2-3,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWUFQFDRGYTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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